IntegerrimineN-oxide
Overview
Description
Integerrimine N-oxide is a pyrrolizidine alkaloid primarily found in the butanolic residue of Senecio brasiliensis . This compound is known for its significant biological activities, including its potential toxicity. Prenatal exposure to integerrimine N-oxide has been shown to induce maternal toxicity, impair maternal care, and delay the physical and behavioral development of offspring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Integerrimine N-oxide can be synthesized through the oxidation of integerrimine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the formation of the N-oxide group .
Industrial Production Methods: Industrial production of integerrimine N-oxide involves the extraction of the compound from plant sources, particularly from Senecio brasiliensis. The extraction process includes the use of solvents like butanol to isolate the butanolic residue, which is then purified to obtain integerrimine N-oxide .
Chemical Reactions Analysis
Types of Reactions: Integerrimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction of integerrimine N-oxide can lead to the formation of integerrimine.
Substitution: The N-oxide group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: Integerrimine.
Substitution: Substituted integerrimine derivatives.
Scientific Research Applications
Integerrimine N-oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of pyrrolizidine alkaloids.
Biology: Investigated for its effects on cellular processes and toxicity.
Medicine: Studied for its potential therapeutic and toxicological effects.
Industry: Utilized in the development of analytical methods for detecting pyrrolizidine alkaloids in various samples
Mechanism of Action
The mechanism of action of integerrimine N-oxide involves its interaction with cellular components, leading to toxicity. The compound can induce oxidative stress, resulting in cellular damage. It also affects the expression of genes involved in cell growth and differentiation, leading to impaired development .
Comparison with Similar Compounds
- Senecionine N-oxide
- Senecivernine N-oxide
- Acetylintermedine N-oxide
- Acetyllycopsamine N-oxide
Comparison: Integerrimine N-oxide is unique due to its specific structure and biological activity. While other pyrrolizidine alkaloid N-oxides share similar toxicological properties, integerrimine N-oxide is particularly noted for its impact on maternal care and offspring development .
Properties
IUPAC Name |
(4E)-4-ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGBHVNNYDZWGZ-UUILKARUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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